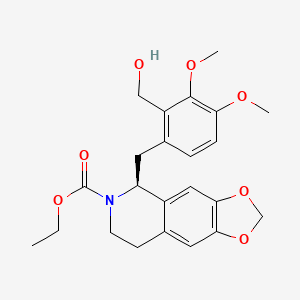

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl (5S)-5-[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO7/c1-4-29-23(26)24-8-7-15-10-20-21(31-13-30-20)11-16(15)18(24)9-14-5-6-19(27-2)22(28-3)17(14)12-25/h5-6,10-11,18,25H,4,7-9,12-13H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJXFUDTUXDQGT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Carboxylic Acid Activation

The introduction of the ethyl ester group typically involves carboxylic acid activation followed by nucleophilic acyl substitution.

Distillative Esterification

A patent detailing ethyl ester synthesis describes a continuous process using a distillation column with acid catalysts (H₂SO₄ or SO₃H-functionalized resins). Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Molar ratio (acid:alcohol) | 1.1:1 to 2.0:1 |

| Temperature | 100–110°C |

| Catalyst | H₂SO₄ (0.1 wt%) |

| Solvent | Ethanol/acetic acid |

This method achieves >90% ethyl ester yield by continuously removing water and higher esters via distillation.

Microwave-Assisted Sulfonylation

Recent advancements employ microwave irradiation to accelerate sulfonamide bond formation. For instance, reacting 4-((4-phenylpiperazin-1-yl)methyl)anilines with methylenedioxy-benzenesulfonyl chlorides in ethanol at 100°C for 30 minutes under microwaves produces target compounds in 70–85% yields. While tailored for sulfonamides, this approach is adaptable for esterification by substituting sulfonyl chlorides with acyl chlorides.

Purification and Stability Considerations

Chromatographic Techniques

Crude reaction mixtures often require silica gel column chromatography for purification. A gradient elution of hexane:ethyl acetate (90:10 to 70:30) effectively separates N-desmethyl intermediates from unreacted starting materials and byproducts. The free base form of N-desmethyl compounds is highly sensitive to photooxidation, necessitating amber glassware and inert atmospheres during handling.

Salt Formation for Stabilization

Hydrochloride salt formation is a common strategy to enhance stability. Treating the free base with HCl gas in diethyl ether yields crystalline salts that resist oxidative degradation. Infrared (IR) spectroscopy confirms salt purity by verifying the absence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches associated with decomposition products.

Comparative Analysis of Methodologies

Table 1: Efficiency of N-Demethylation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Alkaline hydrolysis | 65–75 | ≥95 | Avoids toxic cyanogen bromide |

| Iodine demethylation | 58–70 | 90–93 | Scalable for industrial use |

Table 2: Esterification Catalysts

The sulfuric acid-catalyzed method offers superior reaction rates, while resin-based catalysts enable easier recovery and reuse.

Challenges and Mitigation Strategies

Oxidative Degradation

The secondary amine in N-desmethyl intermediates readily oxidizes to hydroxylamines or ketones upon exposure to light or oxygen. Stabilization techniques include:

Byproduct Formation in Distillative Esterification

Higher alcohols (e.g., propanol, butanol) in feedstock yield heavier esters (e.g., propyl, butyl), which are removed via continuous sump withdrawal. Maintaining a molar ratio of carboxylic acid to alcohol above 1.1:1 minimizes oligomerization .

Chemical Reactions Analysis

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.

Industry: The compound is explored for its applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Challenges : The target compound’s (-)-canadalisol backbone necessitates enantioselective synthesis, contrasting with simpler ester derivatives like N,N-Dimethylglycine Ethyl Ester, which lack chiral centers .

- Regulatory Considerations : Desloratadine derivatives require stringent impurity profiling (e.g., Desloratadine N-Carboxylic Acid Methyl Ester as a controlled impurity), whereas the target compound’s regulatory framework focuses on synthetic purity .

- Environmental Impact : Ethyl esters generally exhibit lower aquatic toxicity compared to methyl esters, aligning with the target compound’s preference in green chemistry initiatives .

Biological Activity

N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester is a synthetic organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a desmethylated canadalisol core and an ethyl ester functional group. The synthesis typically involves:

- Desmethylation : The starting material, canadalisol, undergoes desmethylation using reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).

- Carboxylation : The desmethylated intermediate is carboxylated using carbon dioxide (CO2) in the presence of sodium hydroxide (NaOH) to introduce the carboxylic acid functional group.

- Esterification : Finally, the carboxylic acid is converted into its ethyl ester form.

These steps result in a compound with significant potential for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptotic markers. These findings position the compound as a candidate for further development in cancer therapeutics.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell proliferation pathways. The influence on cytochrome P450 enzymes has also been noted, which plays a critical role in drug metabolism and bioactivation processes .

Comparative Studies

Comparative analyses with similar compounds reveal distinct biological profiles:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-Desmethyl Thebaine N-Carboxylic Acid Methyl Ester | Opioid receptor activity | Exhibits different efficacy compared to N-Desmethyl Canadalisol |

| N-Desmethyl Canadalisol N-Carboxylic Acid Methyl Ester | Anticancer properties | Similar structure but different ester functional group |

These comparisons highlight how variations in the ester functional group can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

Several case studies have explored the biological effects of related compounds, providing insights into the broader implications of ester functionalities on biological activity. For instance:

- A study examining various esters indicated that modifications to the ester chain length can alter pharmacological profiles, impacting both efficacy and safety profiles .

- Another investigation into cytochrome P450 interactions revealed that structural changes could lead to significant variations in metabolic pathways, influencing both therapeutic outcomes and toxicity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing N-Desmethyl (-)-Canadalisol N-Carboxylic Acid Ethyl Ester, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for ethyl ester protons) and desmethyl moiety. Cross-reference with SMILES

O=C(OCC)N2CCN(Cc1c(OC)c(OC)c(OC)cc1)CC2to validate connectivity . - High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity, leveraging the compound’s polarity (LogP: ~2.7 inferred from similar esters in ).

- Mass Spectrometry (MS) : Confirm molecular weight (338.399 g/mol) via ESI-MS in positive ion mode, referencing InChIKey

RPRSCQFIVQGRJO-UHFFFAOYSA-Nfor fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store at 2–8°C (refrigerator) in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the desmethyl moiety .

- Handling : Use inert gas (e.g., nitrogen) purging during weighing to minimize moisture absorption. Pre-cool solvents to 4°C for dissolution to reduce degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Stepwise Alkylation/Carboxylation : React the parent canadalisol with ethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) to form the ester. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

- Purification : Use flash chromatography (silica gel, gradient elution) to isolate intermediates. Confirm absence of desmethyl byproducts via LC-MS .

Advanced Research Questions

Q. How does stereochemistry at the canadalisol core influence the compound’s biological activity?

- Methodological Answer :

- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to separate enantiomers. Compare IC₅₀ values in receptor-binding assays (e.g., NMDA receptor antagonism, referencing ).

- Molecular Dynamics Simulations : Model interactions between the (-)-enantiomer and target proteins (e.g., ion channels) to explain stereoselective activity .

Q. How can researchers resolve discrepancies in reported pharmacological data, such as conflicting receptor affinity values?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments under controlled pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability. Cross-validate with radioligand binding assays (e.g., ³H-labeled analogs) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for impurities (e.g., trace N-methyl analogs) detected via HRMS .

Q. What strategies optimize the synthesis yield while minimizing impurities like hydrolyzed carboxylic acid derivatives?

- Methodological Answer :

- Reaction Optimization : Employ microwave-assisted synthesis at 80°C for 30 minutes to accelerate esterification while reducing side reactions. Monitor by IR for carbonyl peak stability (1720–1740 cm⁻¹) .

- Additive Screening : Introduce molecular sieves (3Å) to absorb water, improving esterification efficiency. Post-synthesis, use preparative HPLC (C18, 0.1% TFA modifier) to remove hydrolyzed byproducts .

Data Contradiction Analysis

Q. Why do studies report varying metabolic pathways for this compound, and how can these be reconciled?

- Methodological Answer :

- In Vitro/In Vivo Comparison : Perform parallel assays using liver microsomes (human vs. rodent) to identify species-specific cytochrome P450 metabolism (e.g., CYP3A4-mediated N-dealkylation vs. esterase hydrolysis) .

- Isotope Labeling : Synthesize ¹³C-labeled ethyl ester to track metabolic fate via NMR or LC-MS, distinguishing between ester cleavage and desmethyl pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.